molecular formula C23H25Br4N3O7 B1236685 (5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

Cat. No. B1236685
M. Wt: 775.1 g/mol
InChI Key: WGLJDQYUOYCSPY-GCXSUNMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide is a natural product found in Aplysina cauliformis with data available.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

A study by Rogers and Molinski (2007) isolated similar compounds from the sponge Aplysina fulva, contributing to the understanding of the structural complexity and biosynthesis of brominated spiroisoxazolines (E. Rogers & T. Molinski, 2007). In another study, various compounds with a related structure were identified from sponges, providing insight into potential antimycobacterial activity against Mycobacterium tuberculosis (R. C. Gandolfi et al., 2010).

Antiviral Applications

Apaydın et al. (2020) synthesized and evaluated a series of spirothiazolidinone compounds, closely related structurally, for their antiviral activity, demonstrating potential against influenza A/H3N2 and human coronavirus 229E (Çağla Begüm Apaydın et al., 2020).

Methodology in Synthesis

Qian et al. (2015) developed a new copper-catalyzed oxidative ipso-cyclization method for synthesizing azaspiro compounds, which may have implications for the synthesis of similar complex structures (Pengcheng Qian et al., 2015). Similarly, Yu et al. (2015) presented a one-pot synthesis method for N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids, offering a straightforward approach to synthesizing structurally related compounds (V. Yu. et al., 2015).

properties

Product Name

(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

Molecular Formula

C23H25Br4N3O7

Molecular Weight

775.1 g/mol

IUPAC Name

(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C23H25Br4N3O7/c1-11(31)29-10-17(32)12-6-13(24)19(14(25)7-12)36-5-3-4-28-22(34)16-9-23(37-30-16)8-15(26)20(35-2)18(27)21(23)33/h6-8,17,21,32-33H,3-5,9-10H2,1-2H3,(H,28,34)(H,29,31)/t17?,21-,23+/m0/s1

InChI Key

WGLJDQYUOYCSPY-GCXSUNMLSA-N

Isomeric SMILES

CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NO[C@@]3(C2)C=C(C(=C([C@@H]3O)Br)OC)Br)Br)O

Canonical SMILES

CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br)O

synonyms

aplysinamisine III
aplysinamisine-III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 6
(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

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